ACE Inhibitory Potency: Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg vs. des-Pro3-Bradykinin
The compound Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg exhibits a 3.1-fold improvement in ACE inhibitory potency over its closest structural comparator, des-Pro3-bradykinin. The addition of alanine substitutions at positions 2 and 6 on the des-Pro3 backbone results in a significantly lower apparent Ki value [1]. This positions the compound as the most potent ACE inhibitor identified in the study among a series of bradykinin analogs and fragments [1].
| Evidence Dimension | Apparent Ki for Angiotensin-Converting Enzyme (ACE) Inhibition |
|---|---|
| Target Compound Data | Apparent Ki = 30.2 nM |
| Comparator Or Baseline | des-Pro3-bradykinin (Apparent Ki = 94 nM) |
| Quantified Difference | 3.1-fold improvement (30.2 nM vs 94 nM) |
| Conditions | Spectrophotometric assay using Furylacryloyl-Phe-Gly-Gly as substrate; initial screening with 10 µM peptide inhibitor concentration [1] |
Why This Matters
For research targeting the renin-angiotensin system, this 3.1-fold increase in potency enables more robust enzyme inhibition at lower working concentrations, improving assay sensitivity and reducing non-specific effects.
- [1] Chaturvedi, D., et al. Bradykinin analogs as inhibitors of angiotensin-converting enzyme. Pept Res. 1993 Nov-Dec;6(6):308-13. PMID: 8292848. View Source
